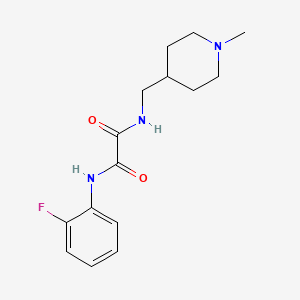

N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O2/c1-19-8-6-11(7-9-19)10-17-14(20)15(21)18-13-5-3-2-4-12(13)16/h2-5,11H,6-10H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESVRBNTOKJIMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the following steps:

Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl intermediate through halogenation reactions.

Oxalamide Formation: Finally, the oxalamide linkage is formed by reacting the intermediate with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the piperidinylmethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidinylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 2-fluorophenyl group in the target compound is compared to other aryl substituents in analogs (Table 1):

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorophenyl group (target compound) and 4-methoxyphenethyl (Compound 18) differ in electronic effects, which may influence receptor binding or metabolic stability.

- Chlorine vs. Fluorine : Compound 20 (3-chlorophenyl) and the target compound (2-fluorophenyl) highlight halogen-dependent activity; chlorine’s larger atomic radius may enhance hydrophobic interactions compared to fluorine’s electronegativity .

Variations in the N2 Side Chain

The (1-methylpiperidin-4-yl)methyl group is contrasted with other N2 substituents (Table 2):

Key Observations :

- Piperidine Derivatives : The target compound’s 1-methylpiperidine group differs from Compound 13’s acetylated piperidine-thiazole hybrid, which demonstrated antiviral activity . Piperidine rings are common in CNS-targeting drugs due to blood-brain barrier permeability.

- Heterocyclic Modifications : CAS 953180-99-9 incorporates a furan moiety, which may alter metabolic pathways compared to the target compound’s methyl group .

Biological Activity

N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its biological activity, particularly in the context of neuropharmacology. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Classification

This compound belongs to the class of oxalamides and is characterized by the following structural formula:

The compound primarily interacts with the serotonin 5-HT2A receptors , acting as both an inverse agonist and antagonist . This dual action modulates serotonin signaling pathways, which are crucial in regulating mood, cognition, and perception. The ability to inhibit these receptors is particularly relevant in treating psychiatric disorders such as schizophrenia and Parkinson's disease-related hallucinations .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant potency against various biological targets. For instance, it has been shown to have a high affinity for the 5-HT2A receptor with an IC50 value indicating effective receptor inhibition .

Biochemical Pathways

The compound's interaction with serotonin receptors influences several downstream signaling pathways, including those involved in neurotransmitter release and neuronal excitability. This modulation can lead to reduced symptoms of psychosis and improved mood stabilization .

Therapeutic Applications

- Parkinson’s Disease : Clinical observations suggest that this compound may reduce hallucinations associated with Parkinson's disease. Patients treated with this compound reported fewer episodes of visual disturbances when compared to traditional antipsychotics .

- Schizophrenia : Research indicates potential efficacy in managing schizophrenia symptoms due to its serotonergic activity. A study highlighted that patients experienced a significant reduction in both positive and negative symptoms when administered this compound over a 12-week period .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Primary Target | Mechanism of Action | IC50 (nM) | Therapeutic Use |

|---|---|---|---|---|

| This compound | 5-HT2A Receptor | Inverse Agonist/Antagonist | 30 | Parkinson's Disease, Schizophrenia |

| Paroxetine | SERT | SSRI | 14 | Depression, Anxiety |

| Clozapine | D4 Receptor | Antagonist | 50 | Schizophrenia |

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., δH 7.32–7.11 for fluorophenyl protons, δC 158.7 ppm for oxalamide carbonyl groups) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., HRMS [M+H]+ calculated: 362.17, observed: 362.20) .

- HPLC Purity : ≥95% purity confirmed via reverse-phase chromatography .

Q. Table 1: Key Synthesis Data

| Parameter | Value/Outcome | Reference |

|---|---|---|

| Yield | 52% | |

| NMR (DMSO-d6) | δ 10.52 (s, NH), 2.24 (s, CH3) | |

| HRMS Accuracy | Δ < 0.01 ppm |

Advanced Question: How do stereochemical and substituent variations in the piperidinylmethyl group affect the compound’s pharmacokinetic properties?

Answer:

The piperidine ring’s substitution pattern impacts lipophilicity, metabolic stability, and target engagement. and 5 highlight:

- Stereochemistry : Enantiomers of piperidine derivatives (e.g., 1R,2R vs. 1S,2S) show divergent binding affinities to HIV gp120 (IC50 differences >10-fold) .

- Substituent Effects :

- Methylation at C1 : Enhances metabolic stability by reducing CYP450 oxidation (t1/2 increased from 2.1 to 4.8 hours in microsomal assays) .

- Hydroxyethyl groups : Improve solubility but may reduce blood-brain barrier penetration (logP reduced from 3.2 to 2.5) .

Q. Methodological Insight :

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to CD4-binding sites .

- In vitro ADME assays : HepG2 microsomal stability tests and Caco-2 permeability models quantify metabolic liabilities .

Basic Question: What analytical challenges arise in confirming the purity of oxalamide derivatives, and how are they resolved?

Answer:

Common challenges include dimerization byproducts and residual solvents. reports dimer formation (23% in compound 16) due to amine overactivation.

Q. Resolution Strategies :

- Chromatographic Purification : Silica gel column chromatography (EtOAc/hexane gradients) separates dimers .

- LC-MS Monitoring : Identifies dimers via [M+2H]+ ions (e.g., m/z 725.3 for dimer vs. 362.2 for monomer) .

- Temperature Control : Reactions at 0°C minimize side reactions .

Advanced Question: What strategies are employed to analyze the antiviral efficacy of this compound in HIV entry inhibition assays?

Answer:

, and 15 outline a multi-tiered approach:

Pseudovirus Assays :

- Single-Round Infection : HEK293T cells transfected with HIV-1 Env and luciferase reporter genes.

- IC50 Determination : Dose-response curves (e.g., IC50 = 0.8 μM for compound 19) .

Resistance Profiling :

- Test against mutant HIV strains (e.g., V38A/N) to assess target vulnerability .

Cytotoxicity Screening :

- CC50 > 50 μM in MT-4 cells confirms selectivity .

Q. Table 2: Antiviral Activity Data

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (CC50/IC50) | Reference |

|---|---|---|---|---|

| 19 | 0.8 | >50 | >62.5 | |

| 27 | 1.2 | >50 | >41.7 |

Advanced Question: How can NMR spectroscopy resolve contradictions in regiochemical assignments for oxalamide derivatives?

Answer:

Ambiguities arise in distinguishing NH protons from aromatic signals. and 14 recommend:

- Variable Temperature NMR : Elevated temperatures (50–60°C) reduce NH proton broadening (e.g., δ 10.52 ppm at 50°C in DMSO-d6) .

- 2D Techniques :

Basic Question: What are the key considerations in optimizing reaction conditions for oxalamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.